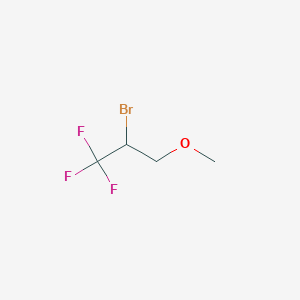

2-Bromo-1,1,1-trifluoro-3-methoxypropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-1,1,1-trifluoro-3-methoxypropane (also known as BTMP) is a colorless liquid that has a trifluoromethyl group and a bromine atom bonded to a methoxypropane molecule. It is used as an intermediate in the production of organofluorine compounds .

Molecular Structure Analysis

The molecular formula of 2-Bromo-1,1,1-trifluoro-3-methoxypropane is C4H6BrF3O . Its average mass is 206.989 Da and its monoisotopic mass is 205.955399 Da .科学的研究の応用

Protecting Group in Organic Synthesis : 2-Bromo-1,1,1-trifluoro-3-methoxypropane and related compounds are used as protecting groups in organic synthesis. For instance, Horning, Kavadias, and Muchowski (1970) demonstrated the utility of similar bromo-methoxy compounds as masked acetonyl bromides, valuable in synthetic organic chemistry (Horning, Kavadias, & Muchowski, 1970).

Preparation of Dibromo-Methoxypropene : Edvardsen, Benneche, and Tius (2000) described the preparation of dibromo-methoxypropene, closely related to 2-Bromo-1,1,1-trifluoro-3-methoxypropane, exploring its utility in nucleophilic displacement and palladium-catalyzed coupling reactions (Edvardsen, Benneche, & Tius, 2000).

Synthesis of Heterocyclic Compounds : Lamberth and colleagues (2014) utilized similar bromo-methoxy compounds in the synthesis of heterocyclic compounds, showcasing its versatility as a chemical reagent (Lamberth et al., 2014).

Fluorinated Building Block : Norbert Lui, Marhold, and Rock (1998) identified the use of related trifluoroacetone derivatives as versatile fluorinated building blocks for the synthesis of various compounds, highlighting the importance of fluorinated compounds in chemical synthesis (Lui, Marhold, & Rock, 1998).

Synthesis of Biheterocycles and Pyrimidines : Aquino, Lobo, and colleagues (2017) demonstrated the use of a compound similar to 2-Bromo-1,1,1-trifluoro-3-methoxypropane for the synthesis of biheterocycles and pyrimidines, showcasing its role in more complex chemical syntheses (Aquino et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 1-Bromo-2-methylpropane, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It’s reasonable to assume that 2-Bromo-1,1,1-trifluoro-3-methoxypropane may have similar hazards, but specific data is not available.

作用機序

Target of Action

Similar compounds have been known to act as thiol-reactive trifluoromethyl probes .

Mode of Action

It’s suggested that the compound might activate its targets through hydrogen bonding interactions .

Biochemical Pathways

It’s known that similar compounds can participate in various chemical reactions, such as the suzuki–miyaura coupling .

Pharmacokinetics

The compound’s physical and chemical properties such as boiling point and density have been documented .

Result of Action

It’s suggested that the compound might have wide-spectrum antimicrobial properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1,1,1-trifluoro-3-methoxypropane. For instance, the compound’s reactivity might be affected by varying polarity conditions . Furthermore, safety precautions should be taken when handling this compound due to its potential corrosive and irritant properties .

特性

IUPAC Name |

2-bromo-1,1,1-trifluoro-3-methoxypropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3O/c1-9-2-3(5)4(6,7)8/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSQBSZARDNGLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407583 |

Source

|

| Record name | 2-bromo-1,1,1-trifluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,1,1-trifluoro-3-methoxypropane | |

CAS RN |

883498-92-8 |

Source

|

| Record name | 2-bromo-1,1,1-trifluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)

![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol](/img/structure/B1352991.png)